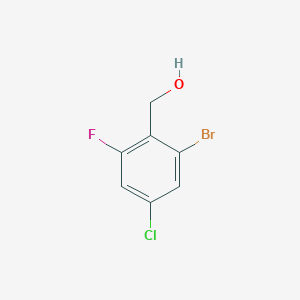
N-(1-(benzofuran-2-yl)propan-2-yl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-(benzofuran-2-yl)propan-2-yl)isobutyramide” is a compound that has garnered significant interest among scientists, researchers, and industries due to its unique physical. It is related to the compound “1-(1-benzofuran-2-yl)propan-2-amine” which has a CAS Number of 30455-73-3 and a Molecular Weight of 175.23 .
Molecular Structure Analysis
The molecular structure of “1-(1-benzofuran-2-yl)propan-2-amine”, a related compound, has been analyzed. It has a Molecular Formula of C11H13NO and an Average mass of 175.227 Da .Chemical Reactions Analysis
While specific chemical reactions involving “N-(1-(benzofuran-2-yl)propan-2-yl)isobutyramide” are not available, benzofuran derivatives have been studied for their antimicrobial properties .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(1-benzofuran-2-yl)propan-2-amine”, a related compound, include a density of 1.1±0.1 g/cm3, a boiling point of 277.1±15.0 °C at 760 mmHg, and a flash point of 121.4±20.4 °C .Scientific Research Applications
Pharmaceutical Research: Anticancer Activity
Benzofuran derivatives have been extensively studied for their anticancer properties. The core structure of benzofuran is present in many compounds that exhibit significant anticancer activities. For instance, certain benzofuran derivatives have been found to inhibit the growth of various cancer cell lines, including leukemia, non-small cell lung cancer, and colon cancer . The compound could potentially be modified to enhance its efficacy as an anticancer agent.
Antibacterial and Antifungal Applications
The antibacterial and antifungal activities of benzofuran compounds are well-documented. New derivatives of benzofuran have been synthesized and tested for their cytotoxic properties on human cancer cells and screened for antibacterial activities against standard and clinical strains . This suggests that N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methylpropanamide could be a valuable candidate for developing new antibacterial and antifungal agents.
Sensor Material Development
Hydrazones, which can be synthesized from benzofuran derivatives, have shown potential in the creation of sensor materials. They have been applied in the detection of fluoride ions, cyanide ions, heavy metals, and toxic gases . This indicates that the compound could be used in the development of new sensor materials for environmental monitoring and safety applications.
Drug Design and Optimization
Heterocycles play a central role in drug design, and modifications to their structure can significantly affect the pharmacological properties of drugs. The benzofuran moiety, in particular, can be used to manipulate drug properties such as polarity, lipophilicity, and hydrogen bonding capacity . Therefore, N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methylpropanamide could be instrumental in the design and optimization of new drugs.
Agrochemical Research
Benzofuran derivatives have also shown exciting activity in the agrochemical field. Their potent biological activity includes anti-oxidative and antiviral properties, which could be beneficial in developing new agrochemicals to protect crops from oxidative stress and viral infections .
Material Science and Catalysis
The structural versatility of benzofuran derivatives makes them suitable for various applications in material science and catalysis. For example, they can be incorporated into polymers or used as ligands in catalytic systems to enhance performance or introduce new functionalities.
Future Directions
Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . This suggests that “N-(1-(benzofuran-2-yl)propan-2-yl)isobutyramide” and similar compounds may have potential for future research and development in various fields, including drug discovery .
properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-10(2)15(17)16-11(3)8-13-9-12-6-4-5-7-14(12)18-13/h4-7,9-11H,8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXNBALUNLBFNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C)CC1=CC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(benzofuran-2-yl)propan-2-yl)isobutyramide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

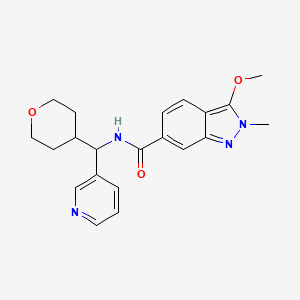
![2-[(Pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2741461.png)

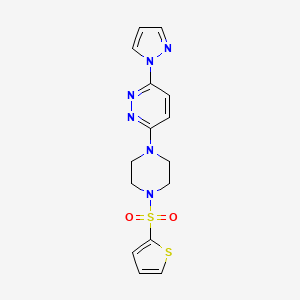

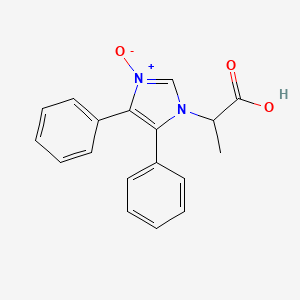
![7-bromo-N-(3,5-dichlorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2741468.png)
![N-(benzo[b]thiophen-5-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2741469.png)
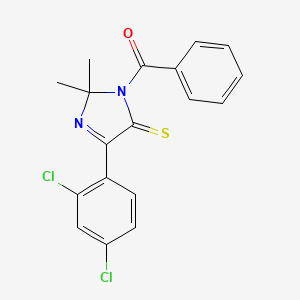
![7,8-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2741473.png)
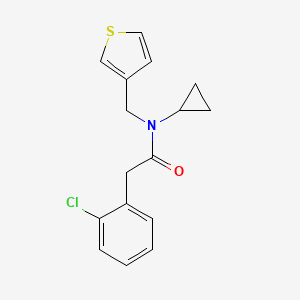

![N-(2,4-difluorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2741477.png)
